L-Methionine, N-[[3,5-bis(trifluoromethyl)phenyl]sulfonyl]-, hydrazide
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Overview
Description
L-Methionine, N-[[3,5-bis(trifluoromethyl)phenyl]sulfonyl]-, hydrazide is a compound that features a methionine derivative with a trifluoromethylphenylsulfonyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionine, N-[[3,5-bis(trifluoromethyl)phenyl]sulfonyl]-, hydrazide typically involves the reaction of L-methionine with 3,5-bis(trifluoromethyl)benzenesulfonyl chloride in the presence of a base, followed by the addition of hydrazine hydrate. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
L-Methionine, N-[[3,5-bis(trifluoromethyl)phenyl]sulfonyl]-, hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Scientific Research Applications
L-Methionine, N-[[3,5-bis(trifluoromethyl)phenyl]sulfonyl]-, hydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of L-Methionine, N-[[3,5-bis(trifluoromethyl)phenyl]sulfonyl]-, hydrazide involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in organic transformations.
L-Methionine, N-[[3,5-bis(trifluoromethyl)phenyl]sulfonyl]-, methyl ester: A related compound with a methyl ester group instead of a hydrazide.
Uniqueness
L-Methionine, N-[[3,5-bis(trifluoromethyl)phenyl]sulfonyl]-, hydrazide is unique due to its hydrazide group, which can participate in additional hydrogen bonding and interactions compared to its methyl ester counterpart. This can lead to different reactivity and binding properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C13H15F6N3O3S2 |
---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
(2S)-2-amino-N-[3,5-bis(trifluoromethyl)phenyl]sulfonyl-4-methylsulfanylbutanehydrazide |
InChI |
InChI=1S/C13H15F6N3O3S2/c1-26-3-2-10(20)11(23)22(21)27(24,25)9-5-7(12(14,15)16)4-8(6-9)13(17,18)19/h4-6,10H,2-3,20-21H2,1H3/t10-/m0/s1 |
InChI Key |
KZFAFAMZGPJPAA-JTQLQIEISA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N(N)S(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N |
Canonical SMILES |
CSCCC(C(=O)N(N)S(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N |
Origin of Product |
United States |
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